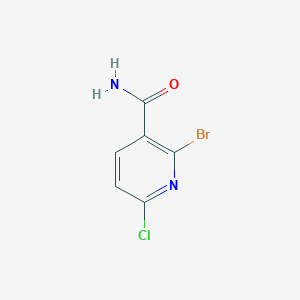

2-Bromo-6-chloronicotinamide

Description

BenchChem offers high-quality 2-Bromo-6-chloronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXASYLXTGCLMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-6-chloronicotinamide as a Versatile Scaffold

This technical guide details the chemical properties, synthesis, and reactivity profile of 2-Bromo-6-chloronicotinamide , a high-value scaffold in medicinal chemistry.

Executive Summary

2-Bromo-6-chloronicotinamide (CAS: 1805519-17-8) is a trisubstituted pyridine derivative characterized by an orthogonal reactivity profile.[1] Its utility in drug discovery stems from the presence of two distinct halogen handles (2-Br and 6-Cl) and a modifiable amide functionality at the 3-position. This structural arrangement allows for sequential, regioselective functionalization—typically enabling the installation of two different aryl or alkyl groups followed by amide transformation—making it an ideal "hub" molecule for fragment-based drug design (FBDD) and library synthesis.[1]

Physicochemical Profile

The compound is a crystalline solid with solubility characteristics typical of polar heteroaromatic amides.[1]

| Property | Data / Description |

| CAS Number | 1805519-17-8 |

| IUPAC Name | 2-Bromo-6-chloropyridine-3-carboxamide |

| Molecular Formula | |

| Molecular Weight | 235.47 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in Water |

| pKa (Calculated) | ~10-11 (Amide proton), Pyridine N is weakly basic due to EWGs |

| LogP (Predicted) | ~1.2 – 1.5 |

| H-Bond Donors/Acceptors | 1 Donor ( |

Synthetic Routes

The most reliable synthetic pathway proceeds from the commercially available 2-bromo-6-chloronicotinic acid .[1] This route preserves the halogen regiochemistry which is difficult to achieve via direct halogenation of nicotinamide.[1]

Recommended Protocol: Acid to Amide Conversion[1]

-

Activation: Dissolve 2-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Stir at RT for 2 hours until gas evolution ceases.

-

Amidation: Concentrate the intermediate acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in dry THF.

-

Quench: Add the solution dropwise to a stirred solution of aqueous

(excess) or -

Isolation: Evaporate volatiles. Triturate the residue with water/ethanol to yield the pure amide.[1]

Reactivity Landscape & Regioselectivity

The core value of this scaffold lies in the ability to differentiate between the three functional sites.[1]

Visualizing the Reactivity Map

The following diagram illustrates the logical flow of functionalization, highlighting the "Br-First" selectivity in metal-catalyzed couplings.

Figure 1: Orthogonal reactivity map showing the primary synthetic vectors available for 2-bromo-6-chloronicotinamide.

C2-Selective Palladium Coupling (The "Br-First" Rule)

In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C2-Bromine bond undergoes oxidative addition significantly faster than the C6-Chlorine bond. This allows for the selective installation of a substituent at C2 while leaving the C6-Cl intact for a second diversification step.[1]

-

Mechanism: Weak C-Br bond vs. Stronger C-Cl bond.[1]

-

Catalyst Choice:

or -

Protocol Note: Use mild bases (

,

Standard Protocol for C2-Suzuki Coupling:

-

Charge flask with 2-bromo-6-chloronicotinamide (1.0 eq), Aryl boronic acid (1.1 eq), and

(0.05 eq).[1] -

Add degassed Dioxane/Water (4:1).[1] Add

(2.0 eq).[1] -

Heat to 80°C under

for 4-6 hours. -

Monitor by LCMS for consumption of starting material (Br-displacement) and retention of the chloro-intermediate.[1]

Regioselective : The Solvent Switch

Nucleophilic Aromatic Substitution (

-

C2 Position: Activated by ring N and the ortho-amide (EWG).[1] Contains the better leaving group (Br).[1] However, it is sterically more hindered by the amide.[1]

-

C6 Position: Activated by ring N. Less sterically hindered.[1]

-

Selectivity Control:

-

Non-polar/Aprotic Solvents (THF, DCM): Often favor C2 substitution (guided by H-bonding or proximity to the amide).[1]

-

Polar Aprotic Solvents (DMSO, DMF): Can shift preference toward C6 or result in mixtures, as the reaction becomes driven purely by electronics and sterics rather than coordination.[1]

-

Applications in Drug Discovery

This scaffold is a precursor to several bioactive privileged structures:

-

Imidazo[4,5-b]pyridines: Formed by Hofmann rearrangement of the amide to an amine, followed by cyclization with the C2-substituent (if it contains a nitrogen).[1]

-

Bi-heteroaryl Kinase Inhibitors: The sequential coupling allows for the precise positioning of a "hinge binder" (often at C2) and a "solvent front" solubilizing group (at C6).[1]

-

Nicotinonitrile Derivatives: Dehydration of the amide (

/Pyridine) yields 2-bromo-6-chloronicotinonitrile, a highly reactive electrophile.[1]

Safety & Handling

-

Hazards: Classed as an Irritant (Skin/Eye/Respiratory).[1]

-

GHS Classification: H315, H319, H335.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (

). Halogenated pyridines can be light-sensitive; amber vials are recommended.[1] -

Incompatibility: Strong oxidizing agents and strong bases (which may hydrolyze the amide).[1]

References

-

Matrix Scientific. (2024).[1][2] Product Data: 2-Bromo-6-chloronicotinamide.[1] Retrieved from

-

Langer, P., et al. (2008).[1] Regioselective Suzuki-Miyaura Coupling of 2,6-Dihalopyridines. Journal of Organic Chemistry. (General principle of Br > Cl selectivity in pyridines).

-

Handy, S. T., & Zhang, Y. (2006).[1] Guide to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles. Chemical Reviews.

-

PubChem. (2024).[1] Compound Summary: 2-Bromo-6-chloronicotinic acid (Precursor).[1] Retrieved from

-

Schnürch, M., et al. (2007).[1] Halogen-Dance Reactions on Pyridine Scaffolds. Topics in Heterocyclic Chemistry.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-6-chloronicotinamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-6-chloronicotinamide, a halogenated nicotinamide derivative of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific compound, this guide equips researchers with the theoretical knowledge and practical methodologies to predict and experimentally quantify its solubility in a range of common organic solvents. We will delve into the molecular determinants of solubility, provide detailed protocols for equilibrium solubility measurement, and discuss analytical techniques for concentration determination.

Theoretical Framework: Predicting Solubility

A foundational understanding of the interplay between solute and solvent properties is paramount for predicting solubility. The principle of "like dissolves like" serves as a useful heuristic, suggesting that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[1] For 2-Bromo-6-chloronicotinamide, several key structural features will govern its solubility behavior.

Molecular Structure and Physicochemical Properties of 2-Bromo-6-chloronicotinamide

2-Bromo-6-chloronicotinamide is a substituted pyridine ring, a heterocyclic aromatic compound. The presence of electronegative halogen atoms (bromine and chlorine) and the amide group (-CONH₂) significantly influences its polarity, hydrogen bonding capacity, and overall solubility.

-

Polarity: The pyridine ring itself is polar. The electron-withdrawing effects of the bromine and chlorine atoms, along with the polar amide group, create a molecule with a significant dipole moment. This suggests a preference for polar solvents.

-

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents with hydrogen bonding capabilities.

-

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The strength of this interaction increases down the group (I > Br > Cl), potentially influencing solubility in specific solvents.[2]

Predictive Models for Solubility

While no substitute for empirical measurement, several theoretical models can provide valuable initial estimates of solubility.

QSPR models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[3][4][5] These models utilize calculated molecular descriptors such as dipole moment, surface area, volume, and hydrogen bonding capacity to predict solubility.[6] While developing a specific QSPR model for 2-Bromo-6-chloronicotinamide is beyond the scope of this guide, researchers can leverage existing models and software to obtain estimations.

Hansen Solubility Parameters offer a more nuanced approach by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8][9] The principle is that substances with similar HSP values are likely to be miscible.[8] To predict solubility, one would need to determine the HSP of 2-Bromo-6-chloronicotinamide (which can be estimated using group contribution methods) and compare it to the known HSP of various organic solvents.

The following diagram illustrates the workflow for predicting solubility using theoretical models.

Caption: Workflow for theoretical solubility prediction.

Based on its structure, we can make some qualitative predictions for the solubility of 2-Bromo-6-chloronicotinamide in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Bromo-6-chloronicotinamide in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | High polarity and ability to accept hydrogen bonds from the amide group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Ability to both donate and accept hydrogen bonds. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low | Mismatch in polarity and intermolecular forces. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity and potential for dipole-dipole interactions. |

Experimental Determination of Solubility

The gold standard for solubility determination is the equilibrium solubility method, often referred to as the shake-flask method.[10] This technique measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[11][12]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for accurately measuring the equilibrium solubility of 2-Bromo-6-chloronicotinamide.

Materials and Equipment:

-

2-Bromo-6-chloronicotinamide (ensure purity)

-

Selected organic solvents (HPLC grade or higher)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of 2-Bromo-6-chloronicotinamide to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of 2-Bromo-6-chloronicotinamide.

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask method.

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of the dissolved solute is critical for obtaining accurate solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) spectroscopy are two commonly employed techniques.[11][13]

HPLC is a powerful technique for separating and quantifying compounds in a mixture.[14][15]

Protocol for HPLC-UV Analysis:

-

Method Development: Develop a suitable HPLC method for 2-Bromo-6-chloronicotinamide. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength. The knowledge of the compound's solubility is important for selecting the mobile phase.[15]

-

Calibration Curve: Prepare a series of standard solutions of 2-Bromo-6-chloronicotinamide of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted saturated solution into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of 2-Bromo-6-chloronicotinamide in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

UV-Vis spectroscopy is a simpler and often faster method for quantification, provided that the solute has a chromophore and the solvent does not interfere at the analytical wavelength.[16][17][18]

Protocol for UV-Vis Analysis:

-

Determine λmax: Scan a dilute solution of 2-Bromo-6-chloronicotinamide in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the solute in the diluted sample and then calculate the solubility in the original saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of 2-Bromo-6-chloronicotinamide at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | [Insert experimental value] | [Insert calculated value] |

| e.g., Acetonitrile | [Insert experimental value] | [Insert calculated value] |

| e.g., Dichloromethane | [Insert experimental value] | [Insert calculated value] |

| e.g., Toluene | [Insert experimental value] | [Insert calculated value] |

| e.g., Dimethyl sulfoxide | [Insert experimental value] | [Insert calculated value] |

The results from these experiments will provide a quantitative understanding of the solubility of 2-Bromo-6-chloronicotinamide and will be invaluable for guiding further research and development activities.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Bromo-6-chloronicotinamide in organic solvents. By combining predictive modeling with robust experimental methodologies, researchers can gain a thorough understanding of this critical physicochemical property. The detailed protocols for the shake-flask method and subsequent analysis by HPLC-UV or UV-Vis spectroscopy offer a reliable framework for generating high-quality solubility data. This information is essential for optimizing reaction conditions, developing purification strategies, and formulating effective drug products.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Chen, B., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Gangar, A., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds?[Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

-

American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Williams, D. (2019, November 22). Introduction to Quantitative Structure Property Relationships in Excel 5381 2019 [Video]. YouTube. [Link]

-

MDPI. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. [Link]

-

ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

American Chemical Society. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. [Link]

-

American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

-

Chemistry LibreTexts. (2022, November 13). 12: Solubility Equilibria. [Link]

-

National Center for Biotechnology Information. (2019, November 21). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. [Link]

-

American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

ResearchGate. (2025, October 16). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Ingenta Connect. (n.d.). UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]

-

ResearchGate. (2025, August 7). A theoretical study of substitution effect on halogen-π interactions. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2019, November 25). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. [Link]

-

American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. [Link]

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

National Center for Biotechnology Information. (2019, November 21). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. [Link]

-

Chad's Prep. (2021, April 28). 13.5 Solubility Equilibria | High School Chemistry [Video]. YouTube. [Link]

-

FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485). [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. improvedpharma.com [improvedpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. asianjpr.com [asianjpr.com]

- 16. researchgate.net [researchgate.net]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

Halogenated Nicotinamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Nicotinamide, a vital form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), placing it at the heart of cellular metabolism and energy production. The strategic incorporation of halogen atoms into the nicotinamide scaffold has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological activities of these derivatives. This in-depth technical guide provides a comprehensive overview of halogenated nicotinamide derivatives for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for their preparation, delve into their diverse biological activities with a focus on their anticancer properties, and provide detailed experimental protocols for their evaluation. This guide aims to be a valuable resource for those interested in the design, synthesis, and application of this promising class of bioactive molecules.

Part 1: The Rationale for Halogenating Nicotinamide: A Strategic Approach in Drug Discovery

The Biological Significance of Nicotinamide and Its Derivatives

Nicotinamide is a fundamental molecule in numerous biological processes. Its primary role is as a precursor to NAD+, a coenzyme central to redox reactions in cellular metabolism. Beyond its role in energy production, NAD+ is a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular functions such as DNA repair, genomic stability, and apoptosis.[1][2] Consequently, nicotinamide and its derivatives have been investigated for their therapeutic potential in a range of conditions, including skin diseases and cancer.[3][4]

The Impact of Halogenation in Modulating Molecular Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties. Halogenation can significantly influence a molecule's:

-

Lipophilicity: Affecting membrane permeability and oral bioavailability.

-

Metabolic Stability: Halogen atoms can block sites of metabolism, increasing the drug's half-life.[5]

-

Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with protein targets that can enhance binding affinity and selectivity.[6][7]

-

Electronic Properties: The electron-withdrawing nature of halogens can alter the reactivity and distribution of electron density within the molecule.

Halogenated Nicotinamide Derivatives: A Promising Class of Bioactive Compounds

The strategic placement of halogens on the nicotinamide scaffold has led to the discovery of derivatives with enhanced and sometimes novel biological activities. Notably, halogenation has been shown to potentiate the anticancer effects of nicotinamide derivatives, with brominated analogues exhibiting significant cytotoxicity against cancer cell lines.[8] This enhancement in activity is often attributed to a combination of the factors mentioned above, leading to improved target engagement and cellular uptake.

Part 2: Synthetic Pathways to Halogenated Nicotinamide Derivatives

The synthesis of halogenated nicotinamide derivatives typically involves the preparation of a halogenated nicotinic acid precursor, which is then converted to the corresponding amide.

Crafting the Halogenated Nicotinic Acid Core

A common method for introducing a halogen atom onto the pyridine ring is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aminonicotinic acid, followed by a copper(I) halide-catalyzed displacement of the diazonium group with a halogen.[9][10]

Caption: The Sandmeyer reaction for the synthesis of halogenated nicotinic acids.

Other methods for synthesizing halogenated nicotinic acids include:

-

From 2-Chloronicotinonitrile: This involves treating nicotinamide N-oxide with a mixture of phosphorus pentachloride and phosphorus oxychloride.[8]

-

Cyclocondensation Reactions: Reacting a 2-halonitrile with an α,β-unsaturated aldehyde or ketone can yield a 4-halo-4-cyano carbonyl compound, which then undergoes cyclocondensation to form the 2-halo-nicotinic acid derivative.[8]

From Acid to Amide: The Final Step

Once the halogenated nicotinic acid is obtained, it can be converted to the corresponding nicotinamide derivative through standard amidation procedures. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia or a primary/secondary amine.

Detailed Experimental Protocol: Synthesis of 2-Chloronicotinamide

This protocol is a representative example of the synthesis of a halogenated nicotinamide derivative starting from commercially available 2-chloronicotinic acid.

Step 1: Esterification of 2-Chloronicotinic Acid

-

To a solution of 2-chloronicotinic acid (1 eq.) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl 2-chloronicotinate.

Step 2: Amination of Methyl 2-Chloronicotinate

-

Dissolve the methyl 2-chloronicotinate (1 eq.) in a suitable solvent such as methanol or ethanol.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloronicotinamide.

-

Purify the product by recrystallization or column chromatography.

Part 3: Unraveling the Biological Activities and Mechanisms of Action

Halogenated nicotinamide derivatives have demonstrated a wide spectrum of biological activities, with their anticancer properties being of particular interest.

Anticancer Properties: A Multi-pronged Attack

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Nicotinamide itself is a weak inhibitor of PARP, and its halogenated derivatives are being explored as more potent inhibitors.[4][11]

Caption: The NAD+ salvage pathway and the role of PARP1 in DNA repair, with inhibition by halogenated nicotinamide derivatives.

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Halogenated nicotinamide derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[11][12] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activate caspases, the executioners of apoptosis.

Caption: The mitochondrial pathway of apoptosis induced by halogenated nicotinamide derivatives.

Studies have shown that the nature and position of the halogen substituent significantly impact the anticancer potency of nicotinamide derivatives. For instance, brominated derivatives have demonstrated superior activity compared to their chlorinated or fluorinated counterparts in some studies.[8] This highlights the importance of exploring a range of halogen substitutions in the drug design process.

Beyond Cancer: Antimicrobial and Antifungal Activities

Halogenated nicotinamide derivatives have also shown promise as antimicrobial and antifungal agents. Their mechanism of action in these contexts is thought to involve the disruption of microbial cell wall integrity or interference with essential metabolic pathways.[13]

Part 4: A Practical Guide to the Experimental Evaluation of Halogenated Nicotinamide Derivatives

Assessing Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[14][15][16]

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated nicotinamide derivatives in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Measuring PARP Inhibition

Several commercial kits are available for measuring PARP activity and its inhibition. These assays are often based on the incorporation of biotinylated NAD+ into a histone-coated plate, which is then detected using a streptavidin-HRP conjugate.[17][18]

The assay measures the amount of poly(ADP-ribose) (PAR) synthesized by PARP. Inhibitors will reduce the amount of PAR produced.

-

Reagent Preparation: Prepare all reagents, including the PARP enzyme, activated DNA, biotinylated NAD+, and the halogenated nicotinamide derivatives (as potential inhibitors).

-

Reaction Setup: In a histone-coated 96-well plate, add the reaction buffer, activated DNA, the test compound, and the PARP enzyme.

-

Initiate Reaction: Add biotinylated NAD+ to start the reaction and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove unincorporated biotinylated NAD+.

-

Detection: Add streptavidin-HRP and incubate for 1 hour.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

-

Stop Reaction: Add a stop solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.

Part 5: Data Insights and Future Horizons

Biological Activities of Representative Halogenated Nicotinamide Derivatives

| Compound ID | Halogen | Target/Assay | Activity (IC50/MIC) | Reference |

| 5p | Bromine | Cytotoxicity (HepG2 cells) | 8.6 µM | [8] |

| 5f | Bromine | Cytotoxicity (HepG2 cells) | 23 µM | [8] |

| 16g | - | Antifungal (C. albicans) | 0.25 µg/mL | [13] |

| Flunixin | Fluorine | Anti-inflammatory (NSAID) | - | [19] |

Note: This table is a representative sample and not exhaustive.

Future Perspectives and Therapeutic Promise

Halogenated nicotinamide derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Future research should focus on:

-

Expanding the Chemical Space: Synthesizing and screening a wider range of halogenated derivatives to further explore the structure-activity relationship.

-

Target Identification and Validation: Elucidating the precise molecular targets of these compounds to better understand their mechanisms of action.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the potential of halogenated nicotinamide derivatives in combination with other anticancer agents to achieve synergistic effects and overcome drug resistance.

The continued exploration of this chemical space holds great promise for the development of novel and effective therapies for a variety of diseases.

Part 6: References

-

Chen, T., et al. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 13(34), 23653–23660. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCE 2016). [Link]

-

Sandmeyer Reaction. (n.d.). BYJU'S. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

-

Saikia, L., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 133. [Link]

-

Conconi, M., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules, 27(1), 143. [Link]

-

Electrochemical Sandmeyer halogenation reaction. (n.d.). ResearchGate. [Link]

-

Andrzejewska, M., et al. (2002). Synthesis of some 2-aminonicotinic acid derivatives. Acta Poloniae Pharmaceutica, 59(2), 131–135. [Link]

-

Karcz, T., et al. (2019). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 24(24), 4589. [Link]

-

KEGG PATHWAY Database. (n.d.). [Link]

-

Gehring, W. (2004). Nicotinamide--biologic actions of an emerging cosmetic ingredient. Journal of Cosmetic Dermatology, 3(2), 86–91. [Link]

-

EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. (n.d.). Google Patents.

-

Yang, J., & Adams, J. D., Jr. (2004). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. Letters in Drug Design & Discovery, 1(1), 58–65. [Link]

-

Kołaczkowski, M., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(1), 123. [Link]

-

Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. (2022). Journal of the American Chemical Society. [Link]

-

Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). Molecules, 29(22), 5453. [Link]

-

Dukat, M., et al. (1999). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. European Journal of Medicinal Chemistry, 34(1), 31–42. [Link]

-

Cytotoxicity Assay Protocol v1. (2024). ResearchGate. [Link]

-

Surjana, D., et al. (2010). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. Journal of Nucleic Acids, 2010, 157591. [Link]

-

Nicotinamide. (n.d.). PubChem. [Link]

-

Fania, L., et al. (2019). Role of Nicotinamide in Genomic Stability and Skin Cancer Chemoprevention. International Journal of Molecular Sciences, 20(23), 5946. [Link]

-

Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). Molecules, 29(22), 5453. [Link]

-

Liu, Y., et al. (2025). Nicotinamide Promotes Apoptosis in Malignant Melanoma via PARP1 Inhibition and Mitochondrial Pathway Activation. Journal of Biochemical and Molecular Toxicology, e23719. [Link]

-

de Paula, M. S., et al. (2016). QSAR Analysis of Nicotinamidic Compounds and Design of Potential Bruton's Tyrosine Kinase (Btk) Inhibitors. Current Medicinal Chemistry, 23(26), 2966–2980. [Link]

-

Anticancer assay (MTT). (n.d.). Bio-protocol. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Electrophilic halogenation. (n.d.). Wikipedia. [Link]

-

The simplified pathways for nicotinamide, niacin, NAD+, and PARP-1... (n.d.). ResearchGate. [Link]

-

Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

-

Chen, Y., et al. (2017). Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells. Life Sciences, 181, 64–72. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Chemistry LibreTexts. [Link]

-

Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. (2020). Molecules, 25(1), 123. [Link]

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

-

QSAR study of unsymmetrical aromatic disulfides as potent avian SARS-CoV main protease inhibitors using quantum chemical descriptors and statistical methods. (2021). Journal of Molecular Structure, 1226, 129336. [Link]

-

Nicotinamide administration alters the activities of hepatic microsomal mixed function oxidases. (1980). Pharmacology, 21(1), 49–54. [Link]

-

Wagner, C., et al. (2009). Biohalogenation: nature's way to synthesize halogenated metabolites. Journal of Natural Products, 72(3), 540–553. [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2020). Molecules, 25(19), 4589. [Link]

-

QSAR study for the SEi HO, -lg LC50 and log Kow of halogeno benzene and phenol derivatives. (2003). International Journal of Quantum Chemistry, 95(3), 219–223. [Link]

-

Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts. (2022). Angewandte Chemie International Edition, 61(12), e202115684. [Link]

-

American Glaucoma Society-American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection. (2022). Ophthalmology, 129(10), 1184–1185. [Link]

-

Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

-

Metabolic fate of nicotinamide in higher plants. (2008). Journal of Plant Research, 121(3), 281–288. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

Sources

- 1. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Nicotinamide in Genomic Stability and Skin Cancer Chemoprevention | MDPI [mdpi.com]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nicotinamide Promotes Apoptosis in Malignant Melanoma via PARP1 Inhibition and Mitochondrial Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of 2-Bromo-6-chloronicotinamide

Technical Whitepaper: The Pharmacophore Potential of 2-Bromo-6-chloronicotinamide

Subtitle: Strategic Utilization of Halogenated Pyridines in the Synthesis of Next-Generation Kinase Inhibitors and Fused Heterocycles

Executive Summary

In the landscape of modern medicinal chemistry, 2-Bromo-6-chloronicotinamide (and its acid analog) represents a "privileged scaffold"—a molecular platform capable of generating diverse bioactive libraries. While the molecule itself possesses modest antimicrobial properties, its true value lies in its orthogonal reactivity . The distinct electronic environments of the C2-Bromine and C6-Chlorine atoms allow for sequential, regioselective functionalization. This guide provides a technical roadmap for leveraging this scaffold to synthesize pyrido[2,3-d]pyrimidines , a class of potent inhibitors targeting EGFR, PIM-1, and PI3K signaling pathways.

Molecular Architecture & Reactivity Profile

To exploit this molecule, one must understand its electronic map. The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (

-

C2-Position (Bromo): Flanked by the ring nitrogen and the electron-withdrawing amide group. This position is highly activated for both

and Palladium-catalyzed cross-coupling (Suzuki-Miyaura). -

C6-Position (Chloro): Less activated than C2 due to distance from the electron-withdrawing amide, but still viable for

under elevated temperatures or with strong nucleophiles. -

C3-Position (Amide): The "anchor" for cyclization. It reacts with adjacent nucleophiles introduced at C2 to form fused bicyclic systems (e.g., quinazolines, pyridopyrimidines).

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from this single core.

Figure 1: Chemo-differentiation map showing the orthogonal reactivity of the halogenated nicotinamide core.

Target Biological Classes

Research indicates that derivatives of 2-Bromo-6-chloronicotinamide are statistically overrepresented in specific therapeutic classes:

| Therapeutic Class | Mechanism of Action | Key Structural Modification |

| Oncology (NSCLC) | EGFR Inhibition (L858R/T790M) | Fusion to pyrido[2,3-d]pyrimidine . The C6-Cl is replaced by a solubilizing amine (e.g., morpholine), and C2 forms the hinge-binding motif. |

| Oncology (General) | PIM-1 Kinase Inhibition | C2-substitution with aryl groups allows the molecule to fit into the ATP-binding pocket of PIM-1, promoting apoptosis in MCF-7 cells. |

| Antimicrobial | Biofilm Disruption | The raw scaffold and simple C2-amino derivatives show activity against S. aureus biofilms, likely by disrupting NAD+ biosynthesis pathways. |

| Immunology | IRAK4 Inhibition | Used as a core for Interleukin-1 Receptor-Associated Kinase 4 inhibitors, crucial for treating inflammatory diseases. |

Experimental Protocols

The following protocols are designed for the synthesis of a Pyrido[2,3-d]pyrimidine derivative, a proven kinase inhibitor scaffold.

Protocol A: Regioselective at C6

Objective: To introduce a solubilizing group at the less reactive C6 position without disturbing the C2-Br.

-

Reagents: 2-Bromo-6-chloronicotinamide (1.0 eq), Morpholine (1.1 eq), DIPEA (2.0 eq), in DMF.

-

Procedure:

-

Dissolve the nicotinamide in anhydrous DMF (0.5 M concentration).

-

Add DIPEA followed by Morpholine dropwise at 0°C.

-

Warm to 60°C and stir for 4 hours. (Note: The C2-Br is sterically hindered and electronically distinct, favoring C6 substitution under these controlled conditions).

-

Validation: Monitor via TLC (Hexane:EtOAc 1:1). The product will be more polar than the starting material.

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

-

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: To fuse the pyrimidine ring onto the pyridine core.

-

Reagents: Product from Protocol A (1.0 eq), Formamide (excess), Ammonium Acetate (catalytic).

-

Procedure:

-

Suspend the intermediate in neat Formamide.

-

Heat to 140°C-160°C for 12 hours.

-

Mechanism: The amide nitrogen attacks the formamide, followed by an intramolecular

displacing the C2-Bromine (or transient intermediate) to close the ring.

-

-

Purification: Column chromatography (DCM:MeOH gradient).

Biological Evaluation: Kinase Inhibition Assay

Once the derivative is synthesized, its potential must be validated. This workflow describes a standard FRET-based assay for EGFR or PIM-1 inhibition.

Figure 2: Standardized workflow for evaluating kinase inhibitory potency of nicotinamide derivatives.

Assay Validation Criteria:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Reference Control: Use Staurosporine or Gefitinib as a positive control.

-

DMSO Tolerance: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

Safety & Handling

-

Hazard Identification: 2-Bromo-6-chloronicotinamide is an irritant (H315, H319, H335).

-

Sensitization: Halogenated pyridines can be skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrolysis of the amide to the acid can occur if exposed to moisture over time.

References

-

BenchChem. (2025).[1] The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors.[1] Retrieved from

-

National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Retrieved from

-

Royal Society of Chemistry (RSC). (2020). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity as PIM-1 kinase inhibitors.[2] Retrieved from

-

PubChem. (2025). Compound Summary: 6-Bromo-2-fluoronicotinamide (Analogous Structure). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-6-chloronicotinic acid. Retrieved from [3]

Sources

The Strategic Utility of 2-Bromo-6-chloronicotinamide in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Halogenated Nicotinamide Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of medicinal chemistry. These scaffolds offer a versatile platform for the synthesis of complex molecular architectures with tailored pharmacological profiles. Among these, 2-Bromo-6-chloronicotinamide has emerged as a particularly valuable intermediate, providing medicinal chemists with a unique combination of reactive handles to explore novel chemical space and develop next-generation therapeutics. This in-depth guide elucidates the synthesis, reactivity, and strategic applications of 2-Bromo-6-chloronicotinamide, offering field-proven insights for its effective utilization in drug development programs.

The inherent reactivity of the pyridine ring, coupled with the differential reactivity of the bromine and chlorine substituents, allows for a stepwise and regioselective introduction of various functionalities. This attribute is paramount in the construction of libraries of analogues for structure-activity relationship (SAR) studies, a critical phase in the optimization of lead compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O | [1] |

| Molecular Weight | 235.47 g/mol | [1] |

| CAS Number | 1805519-17-8 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | Typically >97% | [2] |

Synthesis of 2-Bromo-6-chloronicotinamide: A Practical Approach

While multiple strategies can be envisaged for the synthesis of 2-Bromo-6-chloronicotinamide, a common and practical approach involves the multi-step transformation from readily available precursors. A plausible synthetic route is outlined below, based on established chemical transformations for analogous structures.

A key step in this pathway is the selective bromination of 2,6-dichloronicotinamide. The presence of the electron-withdrawing amide group and the chloro substituents directs the electrophilic aromatic substitution to the desired position.

Experimental Protocol: Synthesis of 2-Bromo-6-chloronicotinamide (Illustrative)

-

Step 1: Formation of 2,6-Dichloronicotinoyl chloride. To a solution of 2,6-dichloronicotinic acid in a suitable solvent (e.g., toluene or dichloromethane), an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride is added. The reaction mixture is heated under reflux until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

-

Step 2: Amidation to 2,6-Dichloronicotinamide. The crude 2,6-dichloronicotinoyl chloride is dissolved in an appropriate solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction is typically exothermic and requires careful temperature control. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC or LC-MS). The resulting solid is collected by filtration, washed with water, and dried to afford 2,6-dichloronicotinamide.

-

Step 3: Selective Bromination. 2,6-Dichloronicotinamide is dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or a mixture of hydrobromic acid and hydrogen peroxide, is added. The reaction conditions are carefully controlled to favor mono-bromination at the 2-position. Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or column chromatography to yield 2-Bromo-6-chloronicotinamide.

The Reactivity Landscape: A Gateway to Molecular Diversity

The synthetic utility of 2-Bromo-6-chloronicotinamide lies in the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is more susceptible to palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 6-position. This chemoselectivity allows for a sequential and controlled functionalization of the pyridine core.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[3] In the context of 2-Bromo-6-chloronicotinamide, this reaction is preferentially carried out at the C2-bromo position to introduce a wide variety of aryl and heteroaryl moieties.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel are added 2-Bromo-6-chloronicotinamide, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For challenging couplings, the use of more advanced catalyst systems, such as those employing bulky phosphine ligands, may be necessary.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[4] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C2-position of the nicotinamide scaffold.

General Protocol for Buchwald-Hartwig Amination:

-

In an inert atmosphere glovebox or under an inert atmosphere, a reaction vessel is charged with 2-Bromo-6-chloronicotinamide, a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., NaOtBu, K₃PO₄).

-

The desired amine (1.1-2.0 equivalents) and a dry, degassed solvent (e.g., toluene, dioxane) are added.

-

The reaction mixture is heated, typically between 80 and 110 °C, until the reaction is complete.

-

The reaction is then cooled, quenched, and the product is isolated and purified.

The judicious selection of the ligand and base is critical to the success of the Buchwald-Hartwig amination, as it influences catalyst activity and stability.

Applications in Medicinal Chemistry: Case Studies and Strategic Insights

The strategic application of 2-Bromo-6-chloronicotinamide as a building block is evident in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors. The nicotinamide moiety itself is a well-known pharmacophore that can participate in key hydrogen bonding interactions with the hinge region of many kinases.

Case Study: Synthesis of Kinase Inhibitors

While specific examples detailing the direct use of 2-Bromo-6-chloronicotinamide are often found within proprietary patent literature, the synthetic strategies employed for structurally similar building blocks provide a clear blueprint for its application. For instance, the structurally related 5-bromo-6-chloropicolinic acid has been utilized in the synthesis of Abl kinase inhibitors. This underscores the value of the bromo-chloro-pyridine scaffold in generating potent and selective kinase modulators.

The general strategy involves an initial Suzuki-Miyaura or Buchwald-Hartwig reaction at the more reactive bromo-position to install a key recognition motif for the target kinase. The less reactive chloro-position can then be subjected to further functionalization, such as nucleophilic aromatic substitution under more forcing conditions, to introduce additional diversity and fine-tune the physicochemical and pharmacological properties of the molecule.

Conclusion and Future Perspectives

2-Bromo-6-chloronicotinamide stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique pattern of halogenation provides a platform for selective and sequential functionalization, enabling the efficient synthesis of diverse libraries of compounds for drug discovery. The demonstrated utility of the underlying scaffold in the synthesis of kinase inhibitors highlights its significant potential for the development of novel therapeutics. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of pharmaceutical research and development.

References

-

AOBChem. 2-Bromo-6-chloronicotinic acid. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

Sources

Precision Engineering of Nicotinamide Analogues: Discovery, Synthesis, and Therapeutic Applications

Executive Summary

The modulation of Nicotinamide Adenine Dinucleotide (NAD+) homeostasis has emerged as a pivotal strategy in treating metabolic diseases, neurodegeneration, and cancer.[1] This guide details the technical roadmap for the discovery and synthesis of novel nicotinamide (NAM) analogues. We focus on three distinct therapeutic modalities: NAMPT inhibition (oncology), NAD+ boosting (longevity/metabolic health), and NNMT inhibition (metabolic reprogramming).[1] By synthesizing recent advances in C-H functionalization and stereoselective glycosylation, this document provides a blueprint for developing next-generation pyridine-based therapeutics.

Part 1: Therapeutic Rationale & Target Landscape[1]

The pharmacological value of nicotinamide analogues lies in their ability to hijack or regulate the NAD+ salvage pathway.[1] The design strategy depends entirely on whether the goal is to deplete NAD+ (killing cancer cells) or restore NAD+ (rescuing metabolic function).[1]

The NAD+ Flux Architecture

The salvage pathway recycles NAM into NAD+ via the rate-limiting enzyme NAMPT.[1][2][3] Conversely, NNMT acts as a metabolic "sink," methylating NAM to 1-methylnicotinamide (1-MNA) and removing it from the pool.

Figure 1: The NAD+ Salvage Pathway illustrating the critical balance between recycling (NAMPT) and excretion (NNMT).[1]

Part 2: Structural Design Strategies (SAR)

NAMPT Inhibitors (Oncology)

Inhibitors like FK866 bind to the NAMPT dimer interface.[1] The SAR is defined by a "Head-Linker-Tail" model:

-

Head (Warhead): A pyridine ring mimicking NAM.[1] Essential for binding the active site.[1]

-

Linker: A hydrophobic chain (often 5-7 carbons or an aromatic spacer) that traverses the enzyme's tunnel.[1]

-

Tail (Cap): A bulky hydrophobic group (e.g., benzoylpiperidine) that interacts with the solvent-exposed surface.[1]

-

Optimization: Replacing the amide linkage with urea or thiourea improves potency and metabolic stability.[1]

NNMT Inhibitors (Metabolic Disease)

To block the "sink," analogues must compete with NAM or the cofactor SAM (S-adenosylmethionine).[1]

-

Quinolinium Scaffolds: N-methylated quinolines mimic the transition state of NAM methylation.[1]

-

Bisubstrate Inhibitors: Compounds linking a NAM mimic to an adenosine moiety (mimicking SAM) via an alkyl linker achieve nanomolar potency (e.g., compounds II559, II802) by occupying both binding pockets.[1]

NAD+ Boosters (Longevity)[1]

-

Nicotinamide Riboside (NR) Analogues: The glycosidic bond is labile.[1]

-

Strategy: C-nucleoside analogues (replacing O with CH2) or esterification of the 5'-hydroxyl (e.g., NR-triacetate) to improve lipophilicity and prevent premature hydrolysis.

-

Reduced Forms: NRH (reduced NR) is a potent bioavailable precursor that resists degradation in plasma.[1]

-

Part 3: Advanced Synthetic Methodologies

Protocol A: Direct C-H Functionalization via Minisci Reaction

For rapidly diversifying the pyridine ring (NAM scaffold) without pre-functionalization (like halogens), the Minisci reaction is the gold standard.[1] It allows the addition of alkyl radicals to the electron-deficient pyridine core.[1]

Mechanism: Radical generation from a carboxylic acid (via oxidative decarboxylation) followed by attack on the protonated pyridine.[1]

General Protocol:

-

Reagents: Nicotinamide (1 equiv), Carboxylic Acid (R-COOH, 3 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (3 equiv), TFA (1 equiv).

-

Solvent: Biphasic system (DCM/Water) or MeCN/Water.[1]

-

Procedure:

-

Dissolve NAM and AgNO3 in solvent.[1] Acidify with TFA to protonate the pyridine ring (activates it for nucleophilic radical attack).[1]

-

Heat to 40-50°C.

-

Add (NH4)2S2O8 solution dropwise.[1] The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the carboxylic acid to generate the alkyl radical (R[1]•).

-

Workup: Neutralize with NaHCO3, extract with EtOAc.

-

-

Note: This reaction typically functionalizes the C-2 or C-4 position. Regioisomers must be separated by HPLC.[1]

Protocol B: Stereoselective Synthesis of Nicotinamide Riboside Analogues

Direct coupling of NAM to ribose often yields mixtures of α/β anomers and N/O-glycosylation.[1] The Vorbrüggen-type coupling using ethyl nicotinate is superior.[1]

Step-by-Step Methodology:

-

Activation: React 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with Ethyl Nicotinate (not Nicotinamide) in dry DCM.

-

Catalyst: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at 0°C.

-

Ammonolysis: Treat the resulting intermediate (Ethyl nicotinate riboside triacetate) with methanolic ammonia (7N NH3 in MeOH) at -20°C.

-

Result: This simultaneously converts the ethyl ester to the primary amide (Nicotinamide) and deprotects the sugar acetyl groups.[1]

-

-

Purification: The product (NR) is a cation.[1] Purification requires C18 reverse-phase chromatography or ion-exchange resin.

Part 4: Biological Evaluation & Screening Cascades[1]

Trustworthy data requires a rigorous screening funnel.[1] Do not rely on a single assay.[1]

Screening Cascade Diagram[1]

Figure 2: Hierarchical screening cascade for validating nicotinamide analogues.

Key Assay Protocols

A. NAD+ Quantification (LC-MS/MS) - The Gold Standard [1]

-

Why: Colorimetric kits are prone to interference from reducing agents.[1] LC-MS provides absolute specificity.

-

Extraction:

-

Lyse cells in cold 80:20 Methanol:Water containing stable isotope internal standards (e.g., ^13C-NAD+).

-

Vortex and centrifuge at 14,000 x g for 10 min at 4°C.

-

Dry supernatant under nitrogen and reconstitute in mobile phase (10 mM Ammonium Acetate).

-

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide) is required to retain polar nucleotides.[1]

B. NAMPT Activity Assay (Coupled)

-

Principle: NAMPT converts NAM + PRPP → NMN.[1][3] A second enzyme (NMNAT) converts NMN → NAD+.[1][4] A third enzyme (Alcohol Dehydrogenase) converts NAD+ + Ethanol → NADH + Acetaldehyde.[1]

-

Readout: Measure NADH fluorescence (Ex 340nm / Em 460nm).

-

Control: Use FK866 (10 nM) as a positive control for inhibition.[1]

References

-

Galli, U. et al. (2020).[1] Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. Link[1]

-

Ratajczak, J. et al. (2016).[1] NRH acts as a more potent and faster NAD+ precursor than NR in mammalian cells and tissues.[1] Nature Metabolism.[1] Link

-

Neelakantan, H. et al. (2019).[1] Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. Link[1]

-

Franchetti, P. et al. (2004).[1] Stereoselective synthesis of nicotinamide beta-riboside and nucleoside analogs. Bioorganic & Medicinal Chemistry Letters. Link

-

Proctor, R.S.J. & Phipps, R.J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link[1]

-

Sociali, G. et al. (2016).[1] FK866, a Highly Specific NAMPT Inhibitor, as a Potential Treatment for Diseases with NAD+ Depletion. PLOS ONE. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NAD-Mediated Protection by Nicotinamide Against UVB-Induced Oxidative Damage in HaCaT Cells [mdpi.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloronicotinamide

Abstract & Strategic Significance

2-Bromo-6-chloronicotinamide (CAS: 339066-88-1) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and allosteric modulators. Its structure features a pyridine core with three distinct functional handles: a C2-bromide, a C6-chloride, and a C3-primary amide.

The strategic value of this molecule lies in its orthogonal reactivity . The significant bond dissociation energy (BDE) difference between the C(sp²)–Br and C(sp²)–Cl bonds allows for highly chemoselective Suzuki-Miyaura cross-coupling at the C2 position without disturbing the C6-chloride. This enables the design of "sequential coupling" workflows where the C6 position can be functionalized in a subsequent step, allowing for the rapid generation of diverse chemical libraries.

This guide details the optimized protocols for achieving >95% regioselectivity at the C2 position, managing the potential interference of the C3-amide, and ensuring reproducible scale-up.

Scientific Foundation: Reactivity & Mechanism

Chemoselectivity Rationale

The success of this reaction hinges on the kinetic differentiation between the two halogenated sites.

-

Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~83 kcal/mol). Under standard Suzuki conditions (Pd(0)/mild base), oxidative addition occurs preferentially at the weaker C–Br bond.

-

Electronic Activation: The pyridine nitrogen renders both C2 and C6 electron-deficient. However, the amide group at C3 exerts an electron-withdrawing inductive effect (-I), further activating the adjacent C2 position toward nucleophilic attack and oxidative addition.

-

The "Ortho" Effect: While the C3-amide introduces steric bulk, it can also act as a weak directing group. The amide carbonyl can coordinate with the Palladium center, potentially stabilizing the transition state for insertion into the proximal C2–Br bond.

Mechanistic Pathway

The following diagram illustrates the competitive landscape and the pathway to the desired C2-functionalized product.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2-Br oxidative addition.

Experimental Protocols

Method A: C2-Selective Coupling (Standard)

Objective: Couple an aryl boronic acid to the C2 position while preserving the C6-Cl bond.

Reagents:

-

Substrate: 2-Bromo-6-chloronicotinamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Rationale: The bidentate dppf ligand prevents

-hydride elimination and is robust against poisoning by the pyridine nitrogen. It provides high selectivity compared to monodentate phosphines.

-

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Rationale: Mild carbonate bases prevent hydrolysis of the C3-amide to the carboxylic acid.

-

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Protocol Steps:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate, aryl boronic acid, and Pd(dppf)Cl₂·DCM.

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80°C for 4–16 hours.

-

Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C6-Cl bond.

-

-

Monitoring: Monitor by TLC or LC-MS.

-

Success Marker: Disappearance of starting material (

) and appearance of product (

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes/Heptane). The amide product is typically polar; adding 1% MeOH to the eluent can improve peak shape.

Method B: Sequential C6 Functionalization

Objective: Functionalize the C6-Cl position after the C2 coupling is complete.

Modifications for Step 2:

-

Catalyst: Switch to a more active system: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or Pd(Amphos)Cl₂ .

-

Rationale: The C-Cl bond is unreactive toward simple Pd catalysts at 80°C. Bulky, electron-rich ligands (Buchwald ligands like XPhos) are required to facilitate oxidative addition into the aryl chloride.

-

-

Base: K₃PO₄ (3.0 equiv).

-

Temperature: Increase to 100–110°C .

Data Summary & Optimization Guide

The following table summarizes the impact of reaction parameters on Chemoselectivity (C2 vs C6).

| Parameter | Condition | C2-Selectivity | Yield | Notes |

| Catalyst | Pd(PPh₃)₄ | High | Moderate | Susceptible to air oxidation; good baseline. |

| Catalyst | Pd(dppf)Cl₂ | Excellent | High | Recommended. Robust, easy handling. |

| Catalyst | Pd(OAc)₂ / XPhos | Low | High | Promotes reaction at both Br and Cl sites (Avoid for Step 1). |

| Base | Na₂CO₃ | High | High | Mild; preserves amide. |

| Base | Cs₂CO₃ | Moderate | Moderate | Stronger base; risk of amide hydrolysis. |

| Solvent | Dioxane/H₂O | High | High | Universal solvent for Suzuki. |

| Solvent | DMF | Moderate | High | Hard to remove; promotes decarboxylation if acid forms. |

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the user must implement these self-validating checks during the experiment.

In-Process Controls (IPC)

-

TLC Visualization:

-

The starting material (2-Bromo-6-chloronicotinamide) is UV active.

-

Stain: Use Ninhydrin stain. The primary amide often stains faintly pink/red upon heating.

-

Rf Shift: The coupled product (biaryl) will typically have a higher Rf (less polar) than the starting material if the boronic acid is non-polar, or lower if the boronic acid contains polar groups.

-

-

NMR Validation:

-

Starting Material: Doublet at ~7.6 ppm (C5-H) and Doublet at ~8.0 ppm (C4-H).

-

Product: Look for the disappearance of the specific coupling pattern of the pyridine protons if the symmetry changes, but primarily, confirm the retention of the C6-Cl moiety by checking 13C NMR (C-Cl carbon typically ~150 ppm) or by MS isotope pattern (Cl pattern: 3:1 ratio of M : M+2).

-

Troubleshooting Matrix